REACTION_CXSMILES
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[CH2:1](O)[C:2]#[CH:3].[Br:5][C:6]([CH3:11])([CH3:10])[C:7]([OH:9])=[O:8].C1(N=C=NC2CCCCC2)CCCCC1>C(Cl)Cl.CN(C)C1C=CN=CC=1>[Br:5][C:6]([CH3:11])([CH3:10])[C:7]([O:9][CH2:3][C:2]#[CH:1])=[O:8]
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Name
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|
Quantity
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12.8 mL
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Type
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reactant
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Smiles
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C(C#C)O
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Name
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|
Quantity
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36.4 g
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Type
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reactant
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Smiles
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BrC(C(=O)O)(C)C
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Name
|
|
Quantity
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150 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
|
|
Quantity
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45 g
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)N=C=NC1CCCCC1
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Type
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CUSTOM
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Details
|
while stirring
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled in an ice-water bath
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Type
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STIRRING
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Details
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The mixture was stirred in the cooling bath for 1 h
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Duration
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1 h
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Type
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FILTRATION
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Details
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The precipitated dicyclohexylurea was filtered
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Type
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WASH
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Details
|
washed on the
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Type
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FILTRATION
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Details
|
filter with methylene chloride (50 mL)
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Type
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CUSTOM
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Details
|
The solvent was removed on a rotary evaporator
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Type
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DISTILLATION
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Details
|
the product was distilled under vacuum
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |